(2-Chloro-1,3-thiazol-5-yl)methyl 4,5-dihydro-1,3-thiazol-2-yl sulfide

Description

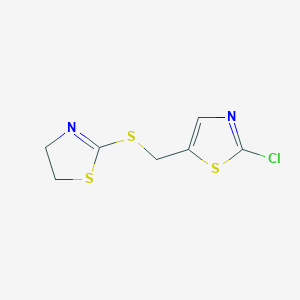

The compound “(2-Chloro-1,3-thiazol-5-yl)methyl 4,5-dihydro-1,3-thiazol-2-yl sulfide” is a heterocyclic molecule featuring two thiazole rings: a 2-chloro-substituted thiazole and a 4,5-dihydrothiazole (thiazoline) connected via a sulfide linkage. Thiazole derivatives are widely studied for their diverse pharmacological and agrochemical applications due to their structural versatility and electronic properties.

Properties

IUPAC Name |

2-chloro-5-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2S3/c8-6-10-3-5(13-6)4-12-7-9-1-2-11-7/h3H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCNQZDTSNAAQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)SCC2=CN=C(S2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 4,5-dihydro-1,3-thiazol-2-yl sulfide typically involves the formation of the thiazole ring followed by chlorination and subsequent sulfide linkage. One common method includes:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone under acidic conditions.

Chlorination: The thiazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

Sulfide Linkage: The chlorinated thiazole is reacted with a thiol or a thioether to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the compound into its corresponding thioethers or thiols.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by various nucleophiles like amines or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Amines, alkoxides, under reflux conditions in polar aprotic solvents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thioethers, thiols.

Substitution: Amino-thiazoles, alkoxy-thiazoles.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including (2-Chloro-1,3-thiazol-5-yl)methyl 4,5-dihydro-1,3-thiazol-2-yl sulfide, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these compounds typically range from 0.98 to 3.9 µg/ml, showcasing their potential as antibacterial agents .

Antifungal Properties

The compound has also been evaluated for antifungal activity against pathogens like Candida albicans and Aspergillus niger. The introduction of electron-withdrawing groups has been linked to enhanced antifungal effects, with some derivatives achieving over 90% inhibition in fungal growth assays .

Anticancer Activity

Thiazole derivatives are being investigated for their anticancer properties. In vitro studies have demonstrated that certain thiazole-based compounds exhibit cytotoxic effects against various cancer cell lines, including human glioblastoma and melanoma cells. The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole ring can significantly influence the anticancer activity of these compounds .

Case Study 1: Anticancer Screening

A study conducted on thiazole analogues highlighted the synthesis of several derivatives that showed promising anticancer activity against human cancer cell lines such as HCT116 and HepG2. The most active compounds were found to contain specific substituents on the thiazole ring that enhanced their efficacy compared to standard chemotherapy agents like cisplatin .

Case Study 2: Antimicrobial Efficacy

In a comprehensive screening of thiazole derivatives for antimicrobial activity, researchers tested a variety of compounds against a panel of bacterial and fungal strains. Results indicated that certain modifications led to significant improvements in antimicrobial potency, particularly against resistant strains of bacteria .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methyl 4,5-dihydro-1,3-thiazol-2-yl sulfide involves its interaction with cellular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. This compound may inhibit enzyme activity or disrupt cellular processes, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other thiazole-based molecules, such as SIB-1757 and SIB-1893, which are selective noncompetitive antagonists of metabotropic glutamate receptor type 5 (mGluR5) . Below is a comparative analysis:

Key Observations:

Structural Differences: Unlike SIB-1757 and SIB-1893, which are pyridine derivatives, the target compound features a bithiazole system.

Biological Activity : SIB-1757 and SIB-1893 exhibit potent mGluR5 antagonism, but the target compound’s pharmacological profile remains uncharacterized in the provided evidence. The sulfide linkage in the target compound could confer distinct solubility or metabolic stability.

Research Implications and Limitations

- Pharmacological Potential: While SIB compounds demonstrate the therapeutic relevance of thiazole derivatives in neurological disorders, the target compound’s chloro and sulfide groups suggest possible applications in agrochemistry (e.g., as a pesticide) or materials science.

- Data Gaps : The evidence lacks direct data on the target compound’s synthesis, crystallography, or bioactivity. Further studies using high-throughput screening (as in ) or computational modeling are needed to explore its properties.

Biological Activity

The compound (2-Chloro-1,3-thiazol-5-yl)methyl 4,5-dihydro-1,3-thiazol-2-yl sulfide (CAS No. 685107-53-3) is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.

- Molecular Formula : C₇H₇ClN₂S₃

- Molecular Weight : 250.79 g/mol

- Structural Features : The compound contains two thiazole rings and a chlorine atom, which contribute to its reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound .

- Cell Lines Tested : MCF-7 (breast cancer) and HepG2 (liver cancer).

- IC₅₀ Values : The compound exhibited significant cytotoxicity with IC₅₀ values of approximately:

- MCF-7: 2.57 ± 0.16 µM

- HepG2: 7.26 ± 0.44 µM

These values indicate that the compound is more effective than standard drugs like Staurosporine (IC₅₀ = 6.77 µM for MCF-7) .

| Cell Line | IC₅₀ (µM) | Standard Drug IC₅₀ (µM) |

|---|---|---|

| MCF-7 | 2.57 ± 0.16 | 6.77 |

| HepG2 | 7.26 ± 0.44 | 8.4 |

Antimicrobial Activity

The compound also shows promising antimicrobial properties against various pathogens.

- Tested Pathogens : Mycobacterium tuberculosis and Pseudomonas aeruginosa.

Research indicates that thiazole derivatives can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 1.0 to 61.2 µM for different strains .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has been evaluated for anti-inflammatory effects.

- Mechanism of Action : It is believed to inhibit pro-inflammatory cytokines and modulate immune responses, although specific IC₅₀ values for anti-inflammatory activity are less documented in current literature.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:

- Enzyme Inhibition : The thiazole moiety can form hydrogen bonds with enzyme active sites.

- Cellular Uptake : The compound's lipophilicity allows for better membrane permeability.

- Induction of Apoptosis : Studies show that it may trigger apoptotic pathways in cancer cells.

Case Studies

Several studies have focused on the synthesis and evaluation of thiazole derivatives:

- Synthesis and Evaluation :

- Comparative Studies :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (2-Chloro-1,3-thiazol-5-yl)methyl 4,5-dihydro-1,3-thiazol-2-yl sulfide?

- Methodological Answer : The compound can be synthesized via S-alkylation of thiol-containing intermediates with halogenated thiazole derivatives. For example, heterocyclization of acylated thiosemicarbazides with carbon disulfide yields 1,3,4-thiadiazole-2-thiol intermediates, which undergo S-alkylation with chloroacetic acid derivatives under basic conditions (e.g., KOH in DMF) . Alternatively, oxidative chlorination of sulfide intermediates using Lawesson’s reagent and subsequent functionalization with sulfonamide groups has been reported for structurally similar thiazoles . Key parameters include pH control (7.5–8.0) and nitrogen atmosphere to prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming substituent positions and sulfur connectivity. For example, thiazole protons typically resonate at δ 7.5–8.5 ppm, while methylene groups in dihydrothiazoles appear at δ 3.5–4.5 ppm .

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles, critical for validating stereochemistry. Mean C–C bond lengths in thiazole derivatives are ~1.36 Å, with R-factors <0.06 ensuring reliability .

Q. What pharmacological targets are associated with thiazole-sulfide hybrids?

- Methodological Answer : Thiazole derivatives are screened for antitumor (NCI-60 cell line panel) and anticonvulsant (maximal electroshock seizure test) activities. For example, sulfonamide-functionalized thiazoles inhibit cancer cell proliferation via tubulin destabilization (IC₅₀: 0.8–12 µM) , while 1,3,4-thiadiazole-2-thiol derivatives modulate GABAergic pathways .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scale-up?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reaction rates but require post-synthesis removal via rotary evaporation .

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve S-alkylation efficiency .

- Purity Control : Recrystallization from ethanol/water (3:1 v/v) achieves >95% purity, validated by HPLC (C18 column, acetonitrile/water gradient) .

Q. What strategies resolve contradictions in reported biological activities of thiazole derivatives?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT vs. SRB for cytotoxicity) .

- Substituent Effects : Systematic variation of substituents (e.g., Cl, CF₃) on the thiazole ring can clarify structure-activity relationships (SAR). For example, chloro-substituents enhance lipophilicity and membrane permeability .

- Dose-Response Studies : Test compounds at multiple concentrations (1 nM–100 µM) to identify biphasic effects .

Q. How to design experiments evaluating environmental fate and ecotoxicology?

- Methodological Answer :

- Degradation Studies : Use OECD 301B guidelines to assess hydrolysis (pH 4–9, 50°C) and photolysis (UV light, λ = 254 nm) .

- Bioaccumulation : Measure logP values (e.g., using shake-flask method) to predict partitioning in aquatic ecosystems .

- Toxicity Assays : Daphnia magna acute toxicity (48-h LC₅₀) and algal growth inhibition (72-h EC₅₀) tests are recommended .

Q. What computational methods support SAR analysis for thiazole derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with tubulin (PDB ID: 1SA0) or GABA receptors .

- QSAR Models : Apply partial least squares (PLS) regression to correlate descriptors (e.g., topological polar surface area) with bioactivity .

Key Data from Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.